9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H23F3N2O4 and its molecular weight is 472.464. The purity is usually 95%.
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Biological Activity
The compound 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family and exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a chromeno framework and an oxazine ring, suggests diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H22F3N2O2, and it possesses a molecular weight of approximately 396.4 g/mol. The trifluoromethyl group enhances its electrophilicity, potentially affecting its interactions with biological targets.
Biological Activity
Research indicates that derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazine compounds exhibit a range of biological activities:
- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways. For instance, L-651896, a related compound, demonstrated significant inhibition of leukotriene synthesis in various cell types with IC50 values as low as 0.1 µM .
- Antibacterial Activity : Studies have indicated that oxazine derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antiparasitic Effects : Some compounds in this class have been reported to inhibit hemozoin formation in malaria parasites, suggesting potential use in treating malaria .
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Cyclization Reactions : Involves the reaction between aryl-substituted anthranilic acids and orthoesters under acidic conditions.
- Cobalt-Catalyzed Cycloadditions : This method allows for the formation of complex molecular architectures that enhance biological activity.
- Nucleophilic Substitution Reactions : The electrophilic nature of the oxazine nitrogen facilitates various substitution reactions that can modify the compound's properties.
Comparative Analysis
To understand the uniqueness of this compound in relation to others within its class, the following table compares key structural features and biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Trifluoromethyl group | Increased electrophilicity; potential for enhanced reactivity |
3-(4-chlorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Chlorophenyl and methoxypropyl substituents | Enhanced solubility; increased antibacterial activity |
Coumarin-based 1,3-oxazine derivatives | Coumarin backbone | Notable antiparasitic activity; structural modifications improve efficacy |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development. For example:
- A study demonstrated that modifications to the oxazine ring could significantly influence binding affinities with DNA and other biological targets . This suggests that further structural optimization could enhance its therapeutic potential.
- Another investigation focused on the anti-inflammatory effects observed in animal models treated with related compounds. These studies found significant reductions in inflammation markers following treatment .
Properties
IUPAC Name |
9-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O4/c26-25(27,28)24-21(16-6-2-1-3-7-16)22(32)17-9-10-19-18(23(17)34-24)14-29(15-33-19)11-5-13-30-12-4-8-20(30)31/h1-3,6-7,9-10H,4-5,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVWKBIAAQAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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